2-(Methylsulfonyl)benzylamine
Overview
Description
2-(Methylsulfonyl)benzylamine is a chemical compound with the molecular formula C8H11NO2S . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of this compound involves various methods. One approach involves the use of a Mn(I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the coupling of primary alkyl chlorides and bromides with amides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzylamine group with a methylsulfonyl substituent at the 2-position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the alkaline hydrolysis of methyl 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-benzoates . It can also be involved in the biosynthesis of benzylamine .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 185.25 g/mol. The compound should be stored at room temperature and away from moisture .Scientific Research Applications
Synthesis and Organic Chemistry
- 2-(Methylsulfonyl)benzylamine and its analogs have been utilized in various synthetic processes. A study by Perlow et al. (2007) reported practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine, with an emphasis on the regioselective introduction of the methylthio moiety, which is a key step towards the synthesis of 2‐methylsulfonyl‐4‐fluorobenzylamine (Perlow et al., 2007).
- Wang, Ding, and Li (2017) developed a bidentate 2-methylsulfinyl isobutyramide directing group for benzylamine derivatives, enhancing ortho-C-H arylation and iodination of various substrates (Wang, Ding, & Li, 2017).
Material Science and Catalysis
- In the field of materials science, Feng Wang et al. (2016) introduced benzylamine as a surface passivation molecule for organolead halide perovskites, significantly improving their moisture-resistance and electronic properties (Feng Wang et al., 2016).
- A study by Tao Yan, Feringa, and Barta (2016) explored the use of benzylamines, including those derived from this compound, in the development of sustainable catalytic methodologies for the synthesis of pharmaceutically active compounds (Tao Yan, Feringa, & Barta, 2016).
Biological and Pharmaceutical Research
- In biomedical research, 2-acetyl-benzylamine, a compound related to this compound, demonstrated significant cytotoxic properties against leukemia cells, as studied by Balachandran et al. (2017). This highlights its potential as a therapeutic agent in cancer treatment (Balachandran et al., 2017).
- Beppu et al. (2015) discovered that 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a benzylamine derivative, exhibits high fluorescence emission and photostability, making it a promising candidate for imaging applications (Beppu et al., 2015).
Safety and Hazards
2-(Methylsulfonyl)benzylamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed or in contact with skin .
Relevant Papers Several papers have been published on the synthesis and applications of this compound and related compounds . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMETMTMXTMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584885 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410545-65-2 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methanesulfonylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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